Methyl-Coenzyme M Reductase Inhibition: BES Demonstrates 9.5-Fold Higher Potency than CES
In a head-to-head enzyme inhibition assay using the methyl-coenzyme M reductase system from Methanobacterium thermoautotrophicum, 2-bromoethanesulfonate (BES) demonstrated substantially greater inhibitory potency than 2-chloroethanesulfonate (CES) [1]. The assay measured the concentration required to achieve 50% inhibition (IC₅₀) of methane biosynthesis from methyl-coenzyme M.
| Evidence Dimension | IC₅₀ for methyl-coenzyme M reductase inhibition |
|---|---|
| Target Compound Data | 7.9 × 10⁻⁶ M (7.9 µM) |
| Comparator Or Baseline | 2-Chloroethanesulfonate: 7.5 × 10⁻⁵ M (75 µM) |
| Quantified Difference | BES is 9.5-fold more potent (approximately one order of magnitude lower IC₅₀) |
| Conditions | In vitro enzyme assay with methyl-coenzyme M reductase system from Methanobacterium thermoautotrophicum; measurement of methane production inhibition |
Why This Matters
Procurement of BES over CES is essential for achieving equivalent inhibitory effects at substantially lower working concentrations, reducing reagent consumption and minimizing potential off-target effects in sensitive anaerobic systems.
- [1] Gunsalus RP, Romesser JA, Wolfe RS. Preparation of coenzyme M analogues and their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. Biochemistry. 1978;17(12):2374-2377. View Source
